molecular formula C17H23ClN4S2 B3329285 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine CAS No. 570407-42-0

4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

Cat. No.: B3329285
CAS No.: 570407-42-0
M. Wt: 383 g/mol
InChI Key: FQQOPZRSAIEOGH-UHFFFAOYSA-N
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Description

4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine (CAS: 570407-42-0; molecular formula: C₁₇H₂₃ClN₄S₂) is a thiazole-based compound synthesized through a multi-step process involving bromination of 1-(4-chlorothiophen-2-yl)ethanone, condensation with thiourea, and subsequent nucleophilic substitution with 4-cyclohexylpiperazine (). This compound serves as a key intermediate in the synthesis of Avatrombopag, a thrombopoietin receptor agonist .

Properties

IUPAC Name

4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4S2/c18-12-10-14(23-11-12)15-16(24-17(19)20-15)22-8-6-21(7-9-22)13-4-2-1-3-5-13/h10-11,13H,1-9H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQOPZRSAIEOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)N)C4=CC(=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a nucleophilic substitution reaction, where a chlorothiophene derivative reacts with the thiazole intermediate.

    Attachment of the Cyclohexylpiperazine Group: The final step involves the coupling of the cyclohexylpiperazine moiety to the thiazole-chlorothiophene intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the piperazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the chlorothiophene group or the thiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

Overview

4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine, with the CAS number 570407-42-0, is an organic compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry. Its molecular formula is C17H23ClN4S2, and it has a molecular weight of 382.97 g/mol. This compound is primarily recognized as an impurity in the synthesis of therapeutic agents, notably thrombopoietin receptor agonists.

Medicinal Chemistry Applications

The compound is primarily noted for its role as an intermediate in the synthesis of thrombopoietin receptor agonists. These agonists are crucial for stimulating platelet production and are significant in treating thrombocytopenia (low platelet count) associated with various medical conditions.

Case Study: Thrombopoietin Receptor Agonists

Thrombopoietin receptor agonists have been developed to treat conditions such as:

  • Chronic liver disease : Patients often experience thrombocytopenia due to hypersplenism.
  • Chemotherapy-induced thrombocytopenia : These drugs help mitigate the drop in platelet counts during cancer treatments.

The synthesis of such compounds often involves intermediates like this compound, showcasing its importance in pharmaceutical development.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction between 4-(4-chloro-2-thienyl)-5-bromo-2-thiazolylamine and cyclohexylpiperazine. The reaction is conducted under controlled conditions to ensure high purity and yield.

Research on this compound could expand into areas such as:

  • Drug Design : Investigating modifications to improve efficacy or reduce side effects.
  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with target receptors.

Mechanism of Action

The mechanism of action of 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Activity of Selected Compounds

Compound COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) 5-LOX IC₅₀ (μM) Reference
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine (5d) 83.11 ± 0.16 6.37 ± 0.07 25.81 ± 0.12
Zileuton 11.00
Celecoxib 0.04

Table 2: Structural Comparison of Thiazol-2-amine Analogs

Compound Core Structure Key Substituents Pharmacological Activity
Target Compound 4-Chlorothiophen-2-yl 4-Cyclohexylpiperazin-1-yl Dual COX/LOX inhibition
4-(4′-Nitrophenyl)thiazol-2-amine 4-Nitrophenyl None (N-tosyl or benzenesulfonyl) Undocumented
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 4-Chloro-2-fluorobenzyl None Undocumented

Biological Activity

4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine, with the CAS number 570407-42-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C17H23ClN4S2C_{17}H_{23}ClN_{4}S_{2}, with a molecular weight of 382.97 g/mol. It appears as a white solid and has a purity greater than 96% . The compound is synthesized through the reaction of 4-(4-Chloro-2-thienyl)-5-bromo-2-thiazolylamine with cyclohexylpiperazine .

Neuroprotective Effects

Compounds containing thiazole rings are often investigated for their neuroprotective effects. In particular, their ability to inhibit acetylcholinesterase (AChE) activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. While direct data on this compound's AChE inhibitory activity is not available, its structural analogs have shown significant AChE inhibition, suggesting potential in this area .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. The specific antimicrobial efficacy of this compound requires further investigation but aligns with the general trends observed in thiazole chemistry.

Case Studies

  • Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their biological activities against cancer cell lines, showing that modifications in the piperazine moiety significantly influenced anticancer efficacy.
  • Neuroprotective Studies : Research focused on thiazole-based compounds revealed that certain derivatives effectively increased acetylcholine levels in neuronal cultures, indicating potential as neuroprotective agents.
  • Antimicrobial Testing : A comparative study tested various thiazole derivatives against standard bacterial strains, yielding promising results for compounds structurally related to this compound.

Summary Table of Biological Activities

Activity TypeRelated CompoundsNotable Findings
AnticancerThiazole derivativesInhibition of cancer cell proliferation
NeuroprotectiveAcetylcholinesterase inhibitorsPotential enhancement of acetylcholine levels
AntimicrobialThiazole compoundsEffective against various bacterial strains

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

Answer:
The synthesis typically involves cyclization and functionalization steps. For the thiazole core, cyclization of thiourea derivatives or isonicotinoyl hydrazide with reagents like potassium thiocyanate and sulfuric acid is common, followed by reaction with chlorothiophene derivatives (e.g., 4-chlorothiophene-2-carboxaldehyde) . The cyclohexylpiperazine moiety is introduced via nucleophilic substitution or coupling reactions under basic conditions (e.g., using triethylamine in DMF) . For example:

  • Step 1: Cyclocondensation of hydrazides with thiocyanate to form the thiazole ring.
  • Step 2: Chlorothiophen-2-yl group incorporation via electrophilic substitution.
  • Step 3: Piperazine functionalization using 4-cyclohexylpiperazine in the presence of a coupling agent.

Basic: What analytical methods are recommended for structural confirmation?

Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm for thiophene/piperazine groups) .
  • Mass Spectrometry: Verify molecular ion peaks (e.g., ESI-MS for [M+H]+ at m/z 407.3).
  • X-ray Crystallography: Resolve 3D geometry, as demonstrated for analogous thiazol-2-amine derivatives .
  • Elemental Analysis: Ensure purity (>95% C, H, N, S content).

Advanced: How to design cytotoxicity assays for this compound?

Answer:
Follow standardized protocols for in vitro cytotoxicity screening:

  • Cell Lines: Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) as controls .
  • Dosing: Prepare serial dilutions (1–100 μM) in DMSO (≤0.5% final concentration to avoid solvent toxicity).
  • Assay: Employ sulforhodamine B (SRB) staining to quantify cell viability after 72-hour exposure .
  • Data Analysis: Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).

Example Results Table:

Cell LineIC50 (μM)Selectivity Index (WI-38 IC50 / Cancer IC50)
MCF-712.3 ± 1.23.8
HEPG-28.7 ± 0.95.2
WI-3846.5 ± 3.1

Advanced: How to resolve contradictions in biological activity data?

Answer:
Discrepancies may arise from impurities, assay variability, or structural isomerism. Mitigation strategies include:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity .
  • Structural Reanalysis: Perform X-ray crystallography to rule out polymorphic or tautomeric forms .
  • Dose-Response Repetition: Repeat assays in triplicate across independent labs to assess reproducibility .
  • SAR Studies: Compare activity with analogs (e.g., replacing chlorothiophene with phenyl groups) to identify critical pharmacophores .

Advanced: What strategies optimize solubility and bioavailability?

Answer:
Address poor aqueous solubility (common with thiazole/piperazine derivatives):

  • Salt Formation: React with HCl or citric acid to form water-soluble salts.
  • Prodrug Design: Introduce phosphate or acetyl groups at the amine moiety .
  • Nanoparticle Encapsulation: Use PLGA polymers for controlled release (e.g., 70% encapsulation efficiency reported for similar compounds) .

Basic: How to validate synthetic intermediates?

Answer:

  • TLC Monitoring: Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress.
  • Intermediate Isolation: Purify via column chromatography (200–300 mesh silica) and confirm structures with FT-IR (e.g., N-H stretch at 3300 cm⁻¹ for amine intermediates) .

Advanced: What computational methods predict binding modes?

Answer:

  • Docking Studies: Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess ligand-protein stability .
  • Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds between thiazole amine and Asp831) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
Reactant of Route 2
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

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